Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

Description

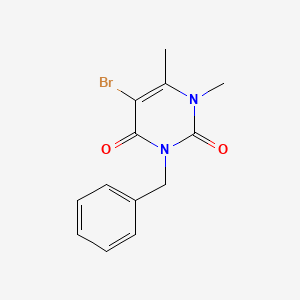

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-, is a synthetic uracil derivative with structural modifications at positions 1, 3, 5, and 6 of the pyrimidine ring. Key substitutions include:

- 5-Bromo: A halogen atom replacing hydrogen, influencing electronic properties and aromaticity .

- 3-Benzyl: A bulky aromatic substituent that enhances hydrophobicity and steric effects.

- 1,6-Dimethyl: Methyl groups that may increase steric hindrance and stability, analogous to thymine’s 5-methyl group in DNA .

This compound is hypothesized to exhibit unique electronic and biological properties due to its substituents. Uracil derivatives are widely studied for antiviral, anticancer, and anti-HIV applications , and the bromine atom at position 5 may enhance reactivity in nucleophilic substitution reactions.

Properties

CAS No. |

32000-70-7 |

|---|---|

Molecular Formula |

C13H13BrN2O2 |

Molecular Weight |

309.16 g/mol |

IUPAC Name |

3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

InChI Key |

NPSSKLWIPCMJBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Uracil Derivatives

Key Findings :

- Halogen Impact : 5-Bromo substitution reduces the HOMO-LUMO gap (Eg) compared to uracil, similar to 5-fluorouracil, due to electron-withdrawing effects altering aromaticity .

- Benzyl Group : Introduces steric bulk and hydrophobicity, which may reduce solubility but improve binding affinity in hydrophobic enzyme pockets.

Solvation and Reactivity

- Polarity in Solution : Thymine and uracil exhibit increased dipole moments in water (6.3–6.8 Debye) . The benzyl group in the target compound may reduce aqueous solubility but enhance lipid membrane permeability.

- Chemical Reactivity : Bromine’s electronegativity (2.96) compared to fluorine (3.98) results in slower nucleophilic substitution but greater stability in biological environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 3-benzyl-5-bromo-1,6-dimethyluracil, and how can reaction conditions be optimized?

- Methodological Answer :

- Condensation and Cyclization : Start with substituted urea and benzyl halides under reflux (80–100°C) in anhydrous ethanol.

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Recrystallize in ethanol/water (3:1) to achieve >95% purity. Ren et al. (2008) achieved 60% yield for a related bromouracil derivative by optimizing stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for structural validation, and what key signals indicate successful synthesis?

- Methodological Answer :

- 1H NMR : Methyl groups (δ 1.8–2.2 ppm, singlets), benzyl aromatic protons (δ 7.2–7.4 ppm).

- 13C NMR : Carbonyl carbons (δ 160–170 ppm), bromine-adjacent quaternary carbon (δ 90–100 ppm).

- IR : C=O stretches (~1700 cm⁻¹), C-Br vibrations (~600 cm⁻¹).

- HRMS : Confirm molecular formula (C₁₃H₁₃BrN₂O₂) .

Q. What in vitro assays are suitable for preliminary evaluation of antimetabolite or antiviral activity?

- Methodological Answer :

- Thymidylate Synthase Inhibition : Fluorometric assays with recombinant enzyme and 5-fluoro-dUMP as a control.

- Cytotoxicity Screening : Use MTT/WST-1 assays in cancer cell lines (e.g., HCT-116).

- Uracil-DNA Glycosylase (UDG) Assays : Electrophoretic mobility shift assays (EMSAs) to assess interference with DNA repair .

Advanced Research Questions

Q. How can radiation chemistry elucidate electron transfer mechanisms involving the bromo group?

- Methodological Answer :

- Pulse Radiolysis : Irradiate aqueous solutions containing the compound and DNA bases (e.g., thymine).

- Competition Kinetics : Quantify uracil formation via HPLC as an indicator of electron transfer efficiency.

- Findings : FY1992 studies showed electron transfer from thymine/adenine radical anions to bromouracil, increasing uracil yield beyond predicted levels .

Q. How to resolve contradictions between computational docking and experimental binding data with DNA repair enzymes?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve 3D protein-ligand interactions (e.g., with UDG).

- Mutagenesis : Validate key residues (e.g., Glyin or catalytic sites) identified in docking models .

Q. Can PCR-based methods detect genomic incorporation of this compound in mammalian cells?

- Methodological Answer :

- UDG Treatment : Excise uracil analogs from genomic DNA, creating abasic sites.

- Primer Design : Amplify regions of interest with flanking primers.

- qPCR Analysis : Reduced amplification in UDG-treated samples indicates uracil incorporation. This method maps uracil distribution genome-wide .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.